molecular formula C19H12N4O3S B2582201 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391862-50-3

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2582201
CAS No.: 391862-50-3
M. Wt: 376.39
InChI Key: GAPBPCKBGMBNSG-UHFFFAOYSA-N
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Description

N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a synthetic small molecule built on a 1,3,4-thiadiazole core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a naphthalene carboxamide group at the 2-position and a 3-nitrophenyl substituent at the 5-position of the thiadiazole ring. The 1,3,4-thiadiazole nucleus is renowned for its unique electronic properties and is a privileged structure in the design of bioactive molecules due to its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets . While specific biological data for this compound is not available, its molecular architecture is highly suggestive of potential research applications. The 1,3,4-thiadiazole scaffold is extensively documented in scientific literature for a wide spectrum of pharmacological activities. Researchers have found analogous structures to exhibit potent antibacterial activity, even against multidrug-resistant strains like Staphylococcus aureus and Bacillus subtilis . Furthermore, this heterocyclic system is frequently investigated for its anti-inflammatory properties, demonstrated through the inhibition of protein denaturation . In the field of oncology, carboxamide-linked 1,3,4-thiadiazole derivatives have shown promise as anticancer agents and potential inhibitors of molecular targets such as the vascular endothelial growth factor receptor-2 (VEGFR-2) . The scaffold's versatility also extends to other research areas, including its investigation as a modulator of estrogen-related receptors for conditions like cancer and rheumatoid arthritis , and its exploration in the development of antiviral agents . This product is provided for research purposes to support hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and screening in various biological assays. It is intended for use by qualified research professionals in laboratory settings only. For Research Use Only (RUO). Not for use in humans, diagnostics, or therapeutics.

Properties

IUPAC Name

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O3S/c24-17(14-9-8-12-4-1-2-5-13(12)10-14)20-19-22-21-18(27-19)15-6-3-7-16(11-15)23(25)26/h1-11H,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPBPCKBGMBNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The nitrated phenyl thiadiazole is then coupled with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of naphthalene-2-carboxylic acid and the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitrophenyl and thiadiazole groups suggests possible antimicrobial, antifungal, and anticancer activities. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or dyes. Its structural properties make it a candidate for applications requiring specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial or anticancer activities.

Comparison with Similar Compounds

Key Observations :

  • Solubility : Ethylthio and benzylthio substituents improve solubility in organic solvents, whereas nitro groups may reduce aqueous solubility due to increased hydrophobicity .
  • Thermal Stability : 4-Nitrophenyl analogs exhibit higher melting points (~138–140°C) compared to benzylthio derivatives (135–136°C), suggesting nitro groups enhance crystalline packing .

Research Findings and Implications

Substituent Position Matters : The 3-nitrophenyl group may offer steric and electronic advantages over para-substituted nitro analogs, influencing target selectivity .

Trade-offs in Design : Nitro groups enhance bioactivity but may reduce solubility, necessitating formulation strategies (e.g., prodrugs or co-solvents) .

Synthetic Flexibility : Modular synthesis allows rapid generation of analogs, as seen in and , enabling structure-activity relationship (SAR) studies .

Notes:

  • Data for the target compound is inferred from structural analogs; further experimental validation is required.
  • References provide foundational insights but highlight the need for targeted studies on 3-nitrophenyl derivatives.

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